

Comparative Guide to the Structure-Activity Relationship of 2-(3-Methoxyphenyl)acetamide Analogs

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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)acetamide

Cat. No.: B102801

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **2-(3-Methoxyphenyl)acetamide** analogs, with a primary focus on their anticonvulsant properties. The information is compiled from preclinical studies to aid in the rational design of novel therapeutic agents targeting neurological disorders.

Introduction

The **2-(3-Methoxyphenyl)acetamide** scaffold is a key pharmacophore in the development of central nervous system (CNS) active agents. Analogs of this structure have demonstrated significant potential as anticonvulsants, neuroprotective agents, and inhibitors of various enzymes.^{[1][2][3]} This guide summarizes quantitative data from key studies, details the experimental protocols used for their evaluation, and visualizes the logical relationships in their development and testing.

Anticonvulsant Activity of Acetamide Analogs

A significant body of research has focused on modifying the acetamide scaffold to enhance anticonvulsant efficacy and improve the safety profile. Key analogs include derivatives of N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide), which have shown potent activity in various seizure models.^[1]

Quantitative Comparison of Anticonvulsant Activity

The following table summarizes the in vivo anticonvulsant and neurotoxicity data for selected 2-acetamido-3-methoxypropionamide analogs. Efficacy is primarily assessed in the maximal electroshock (MES) and 6 Hz psychomotor seizure models, which are indicative of activity against generalized tonic-clonic and therapy-resistant partial seizures, respectively. Neurotoxicity is evaluated using the rotorod test.

Compound	Modification from Parent Structure	MES ED ₅₀ (mg/kg, mouse, ip)	6 Hz ED ₅₀ (32 mA, mg/kg, mouse, ip)	Rotorod TD ₅₀ (mg/kg, mouse, ip)	Protective Index (PI = TD ₅₀ /ED ₅₀)	Reference
(R)-N-Benzyl 2-acetamido-3-methoxypropionamide (Lacosamide, (R)-1)	Parent Compound	4.5	-	-	-	[1]
(R)-N-(Biphenyl-4'-yl)methyl-2-acetamido-3-methoxypropionamide ((R)-2)	Biphenylmethyl at N-position	8.0	-	-	-	[1]
(R)-N-(3''-Fluorobiphenyl-4'-yl)methyl-2-acetamido-3-methoxypropionamide ((R)-3)	3''-Fluorobiphenyl	12	-	-	-	[1]

(R)-N-(4''-Fluorobiphenyl-4'-yl)methyl-2-acetamido-3-methoxypropionamide ((R)-4)	4''-Fluorobiphenyl	6.1	-	-	-	[1]
(R)-N-(3''-Chlorobiphenyl-4'-yl)methyl-2-acetamido-3-methoxypropionamide ((R)-5)	3''-Chlorobiphenyl	9.8	-	-	-	[1]
(R)-N-(4''-Chlorobiphenyl-4'-yl)methyl-2-acetamido-3-methoxypropionamide ((R)-6)	4''-Chlorobiphenyl	12	-	-	-	[1]
2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-phenylpropyl)-2-	Phenylpropylamide	45.6	39.5	162.4	3.56 (MES) / 4.11 (6 Hz)	[4]

phenylacet
amide (30)

N-(3-

(Trifluorom

ethyl)phen

yl)-2-(4-

phenylpipe

razin-1-

yl)acetamid

e (19)

3-

(Trifluorom

ethyl)anilid

e

>100, <300

(0.5h) / 100

(4h)

-

-

-

[5]

Note: ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose) is the dose required to produce a toxic effect in 50% of the population. The Protective Index (PI) is the ratio of TD₅₀ to ED₅₀, with higher values indicating a better safety profile. Data is for intraperitoneal (ip) administration in mice.

Butyrylcholinesterase (BChE) Inhibition

Certain substituted acetamide derivatives have been investigated as potential inhibitors of butyrylcholinesterase (BChE), a therapeutic target for Alzheimer's disease.[3]

Quantitative Comparison of BChE Inhibitory Activity

Compound ID	Structure	BChE IC ₅₀ (μM)	Reference
8c	2-((5-chloro-1H-indol-3-yl)methylthio)-N-(2-oxo-2-(p-tolylamino)ethyl)acetamide	3.94	[3][6]

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Anticonvulsant Screening

1. Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

- Apparatus: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 s duration).
- Procedure: The test compound or vehicle is administered to animals (e.g., mice, rats) at various doses and pretreatment times. Following the pretreatment period, the electrical stimulus is applied through corneal electrodes.
- Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint, indicating anticonvulsant activity.^[1] The median effective dose (ED₅₀) is then calculated.

2. 6 Hz Psychomotor Seizure Test: This model is used to identify compounds effective against therapy-resistant partial seizures.

- Apparatus: Corneal electrodes are used to deliver a prolonged, low-frequency electrical stimulus (e.g., 32 mA, 6 Hz, 3 s duration for mice).
- Procedure: Similar to the MES test, compounds are administered prior to the electrical stimulus.
- Endpoint: The endpoint is the observation of the animal's ability to resume a normal posture and exploratory behavior within a short period after the stimulus. Seizure activity is characterized by a "stunned" posture with Straub tail. Protection is defined as the absence of this seizure behavior.^{[1][4]}

3. Rotorod Neurotoxicity Assay: This test assesses motor coordination and balance to determine the neurological toxicity of a compound.

- Apparatus: A rotating rod (e.g., 1-inch diameter) that rotates at a constant speed (e.g., 6 rpm).
- Procedure: Animals are trained to remain on the rotating rod. After administration of the test compound, they are placed back on the rod at various time points.

- Endpoint: Neurological impairment is indicated if the animal falls off the rod within a set time (e.g., 1 minute).^[1] The median toxic dose (TD₅₀) is calculated.

In Vitro Assays

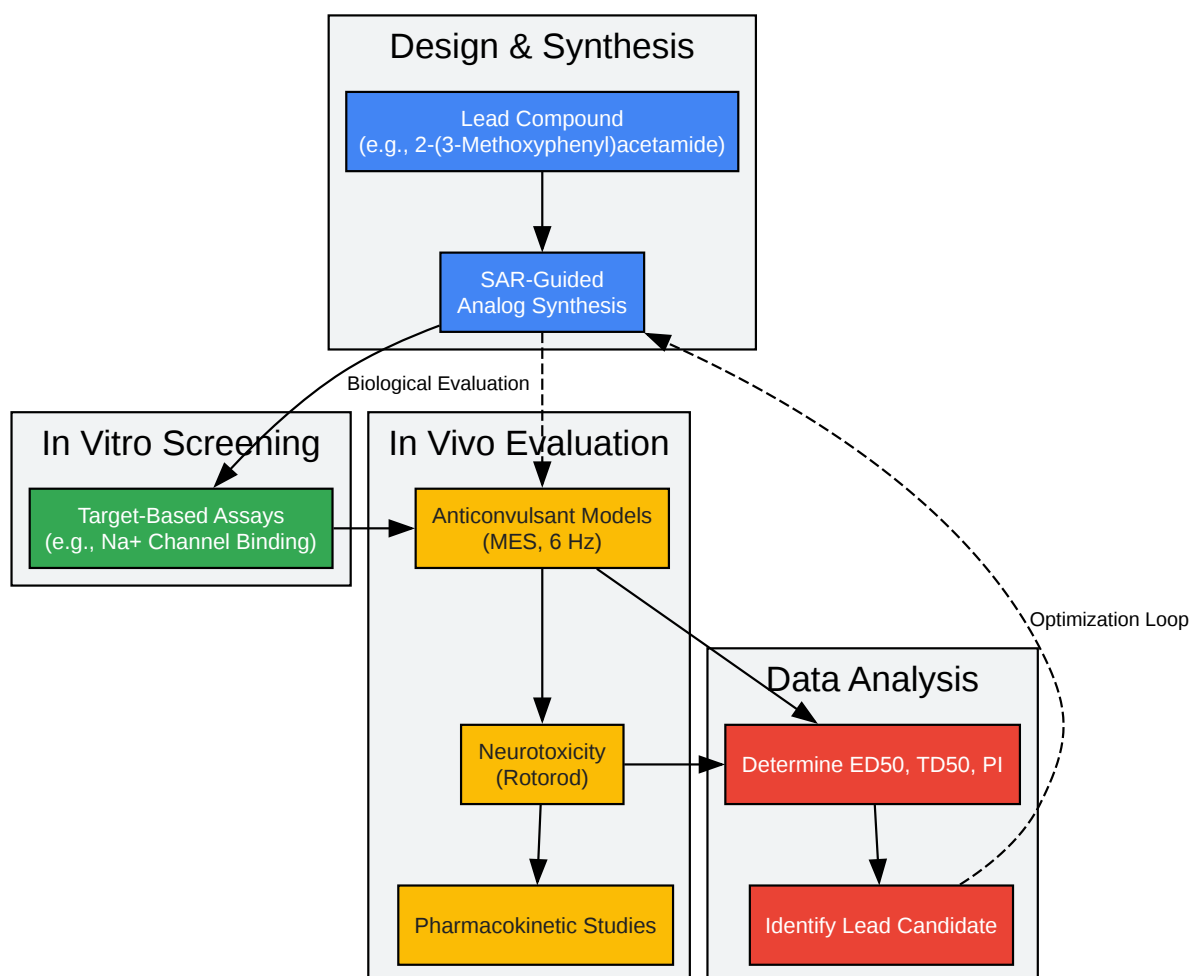
1. Butyrylcholinesterase (BChE) Inhibition Assay:

- Principle: Based on Ellman's method, the assay measures the activity of BChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.
- Procedure: The test compound is incubated with BChE, the substrate (e.g., butyrylthiocholine iodide), and DTNB in a buffer solution. The change in absorbance is measured spectrophotometrically.
- Endpoint: The concentration of the compound that inhibits 50% of BChE activity (IC₅₀) is determined.^[3]

Signaling Pathways and Experimental Workflow

The development and evaluation of novel anticonvulsant acetamide analogs typically follow a structured workflow, from initial design and synthesis to preclinical evaluation. The mechanism of action for many of these compounds involves the modulation of voltage-gated sodium channels.^[1]

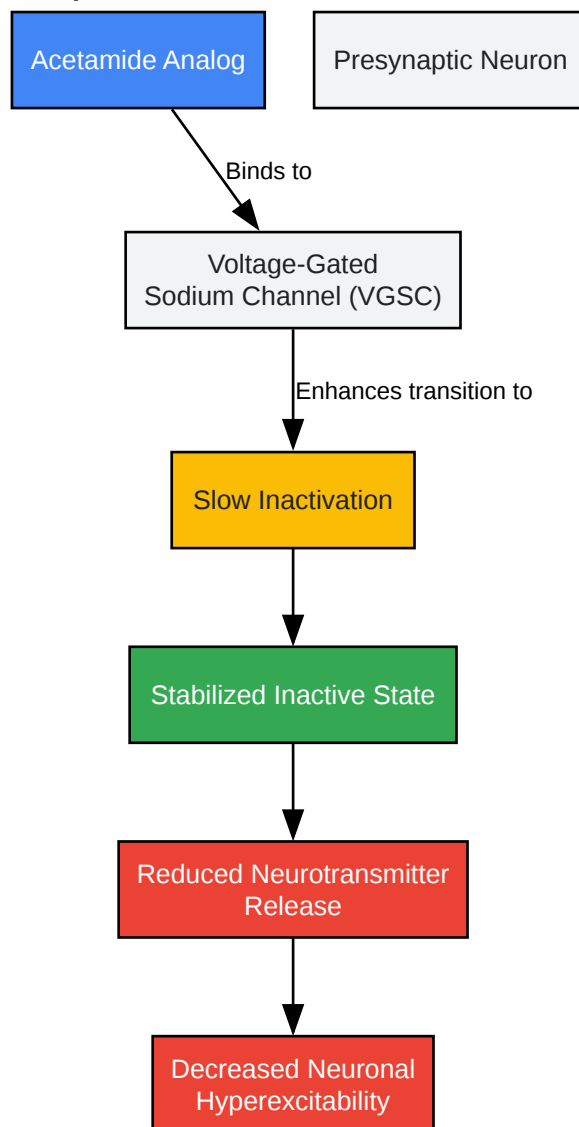
Workflow for Anticonvulsant Drug Discovery



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Caption: A generalized workflow for the discovery and preclinical evaluation of novel anticonvulsant agents.

Proposed Mechanism of Action



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Caption: Proposed mechanism involving the enhancement of voltage-gated sodium channel slow inactivation.[1]

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